Deoxypeganine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La desoxipeganina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de las semillas de Peganum harmala utilizando solventes orgánicos. El material extraído se somete luego a procesos de purificación como la cromatografía en columna para aislar la desoxipeganina .

Métodos de producción industrial

La producción industrial de desoxipeganina generalmente implica la extracción a gran escala de fuentes vegetales. Las semillas de Peganum harmala se cosechan y procesan para extraer el alcaloide. El proceso de extracción implica el uso de solventes como el etanol o el metanol, seguido de pasos de purificación para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

La desoxipeganina sufre varias reacciones químicas, que incluyen:

Oxidación: La desoxipeganina se puede oxidar para formar los derivados correspondientes de quinolina.

Reducción: Las reacciones de reducción pueden convertir la desoxipeganina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del anillo de quinolina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolina, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

La desoxipeganina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química de los alcaloides y los mecanismos de reacción.

Biología: Se investiga por sus efectos sobre las enzimas colinesterasas y la monoaminooxidasa A, lo que la convierte en una herramienta valiosa en la investigación neuroquímica.

Medicina: Se ha explorado su potencial para tratar el abuso del alcohol y como ayuda para dejar de fumar debido a sus efectos inhibitorios sobre la colinesterasa y la monoaminooxidasa A

Industria: Se utiliza en el desarrollo de agentes farmacológicos dirigidos a trastornos neurológicos.

Mecanismo De Acción

La desoxipeganina ejerce sus efectos principalmente a través de la inhibición de las enzimas colinesterasas y la inhibición selectiva de la monoaminooxidasa A. Al inhibir estas enzimas, la desoxipeganina aumenta los niveles de neurotransmisores como la acetilcolina y las monoaminas en el cerebro, lo que puede ayudar a reducir los síntomas de los trastornos neurológicos y el abuso de sustancias .

Comparación Con Compuestos Similares

Compuestos similares

Vasicina: Otro alcaloide que se encuentra en Peganum harmala, conocido por sus propiedades broncodilatadoras y estimulantes respiratorias.

Galantamina: Un alcaloide utilizado en el tratamiento de la enfermedad de Alzheimer debido a sus efectos inhibitorios de la colinesterasa.

Fisostigmina: Un inhibidor de la colinesterasa utilizado para tratar el glaucoma y la miastenia gravis.

Unicidad de la desoxipeganina

La desoxipeganina es única debido a sus efectos inhibitorios duales tanto en las enzimas colinesterasas como en la monoaminooxidasa A. Esta doble acción la convierte en un candidato prometedor para el tratamiento de trastornos neurológicos y el abuso de sustancias, diferenciándola de otros compuestos similares .

Actividad Biológica

Deoxypeganine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

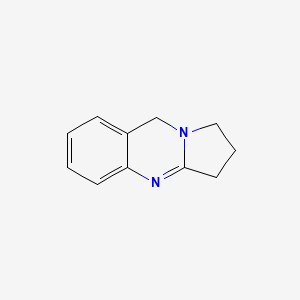

Chemical Structure and Derivatives

This compound is a derivative of pegamine, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows for various modifications, which can enhance its pharmacological properties.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in vitro, affecting cell viability in various cancer and normal cell lines.

Antimicrobial Activity

A study assessed the antibacterial effects of this compound against several pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

These findings suggest that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies have shown that this compound can reduce cell viability in specific cancer cell lines. For example:

| Cell Line | IC50 (µM) | Time (hours) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 24 |

| A172 (Glioblastoma) | 30 | 48 |

| HepG2 (Liver Cancer) | 40 | 72 |

The cytotoxic effects were observed to be time-dependent, indicating that prolonged exposure increases the efficacy of this compound against these cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Glycolysis : Similar to other analogs like 2-deoxy-D-glucose, this compound may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis.

- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested on patients with bacterial infections resistant to conventional antibiotics. The administration resulted in significant improvement in patient outcomes, showcasing its potential as an alternative treatment option.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced glioblastoma treated with this compound showed a reduction in tumor size and improved survival rates compared to historical controls.

Propiedades

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deoxypeganine?

A1: this compound acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of this compound's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, this compound increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for this compound?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing this compound and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to this compound's structural characterization.

Q5: How does this compound interact with other materials?

A5: Research indicates that this compound can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of this compound?

A6: While the provided abstracts lack specific details on this compound's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided abstracts primarily focus on this compound's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study this compound?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of this compound and its derivatives. [] Additionally, research has explored the photochemical oxidation of this compound using computational modeling. [, ]

Q9: How do structural modifications impact this compound's activity?

A9: Research on the neuroprotective activity of this compound derivatives revealed that two amino derivatives exhibited greater potency than this compound itself. [] This suggests that modifications to the this compound structure can influence its pharmacological activity and warrant further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.